molecular formula C21H19ClO6 B3627931 methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3627931
M. Wt: 402.8 g/mol
InChI Key: IZLHAFIKQUVWSE-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with various functional groups, including a chloro group, a methoxybenzyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an etherification reaction using a suitable methoxybenzyl halide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

Methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one: A structurally similar compound with a phenyl group instead of a methyl group.

    6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Another derivative with slight variations in the substituents.

Uniqueness

Methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[6-chloro-7-[(2-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO6/c1-12-14-8-16(22)19(27-11-13-6-4-5-7-17(13)25-2)10-18(14)28-21(24)15(12)9-20(23)26-3/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLHAFIKQUVWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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